molecular formula C32H42N4O10S B611073 Sulfo DBCO-PEG4-amine CAS No. 2055198-05-3

Sulfo DBCO-PEG4-amine

Cat. No. B611073
CAS RN: 2055198-05-3
M. Wt: 674.77
InChI Key: STVKRTXHJIWDHK-UHFFFAOYSA-N
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Description

Sulfo DBCO-PEG4-Amine is a water-soluble carboxyl-reactive building block with an extended PEG spacer arm . It is used to derivatize carboxyl groups or activated esters (e.g., The NHS ester) through a stable amide bond . The hydrophilic sulfonated spacer arm greatly improves the water solubility of DBCO derivatized molecules and provides a long and flexible connection .


Synthesis Analysis

The synthesis of this compound involves the use of activators such as EDC or HATU . These activators enable the reagent to derivatize carboxyl groups or activated esters through a stable amide bond .


Molecular Structure Analysis

The molecular formula of this compound is C32H42N4O10S . It has a molecular weight of 674.8 g/mol .


Chemical Reactions Analysis

The maleimide group in this compound reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . At pH values > 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur .

Scientific Research Applications

1. Nanoparticle Delivery Systems

Sulfo DBCO-PEG4-amine has been explored in the context of nanoparticle delivery systems. Gold nanoparticles modified with primary amine groups, similar to this compound, have shown potential as carriers for therapeutic small interfering RNA (siRNA). These nanoparticles form stable polyelectrolyte complexes with siRNA-PEG conjugates, enhancing intracellular uptake of siRNA and gene expression inhibition without significant cytotoxicity (Lee et al., 2008).

2. Hydrogel Applications

This compound is used in the synthesis of hydrogels, such as click-crosslinkable and photodegradable gelatin hydrogels. These hydrogels demonstrate potential for micropatterned three-dimensional cultures, where azide-modified gelatin and DBCO-PC-4armPEG (synthesized from NHS-PC-4armPEG and DBCO-PEG4-amine) are combined. This process allows for controlled cell encapsulation and spatial patterning in tissue engineering applications (Tamura et al., 2015).

3. Drug Delivery and Biomedical Imaging

In biomedical imaging, this compound-like molecules are employed for conjugating biomolecules to quantum dots. For instance, quantum dots carrying PEG amine are used to attach somatostatin for targeting somatostatin receptors in cell lines, demonstrating the potential of this compound in targeted drug delivery and diagnostic imaging (Abdellatif et al., 2018).

4. Polymer Science and Material Chemistry

This compound contributes to the field of polymer science, particularly in the synthesis of various ionic polymers. These polymers find applications in developing novel materials with unique properties, like enhanced electrical conductivity and improved physicochemical characteristics (Al-Muallem et al., 2002).

5. Catalysis and Green Chemistry

This compound and its derivatives are explored in catalysis and green chemistry. For example, polyethylene glycol (PEG)-based systems, which are similar in functionality to this compound, have been used as green solvents for extractive desulfurization processes, highlighting the role of these compounds in environmentally-friendly chemical processes (Kianpour et al., 2014).

Mechanism of Action

Target of Action

Sulfo DBCO-PEG4-amine is primarily targeted towards carboxyl-containing molecules or activated esters . The compound is used to derivatize these targets, which means it modifies their chemical structure to create a new compound .

Mode of Action

The compound interacts with its targets in the presence of activators such as EDC or HATU . This interaction results in the formation of a stable amide bond with carboxyl groups or activated esters . The DBCO group in the compound is commonly used for copper-free Click Chemistry reactions .

Biochemical Pathways

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The compound can also be used in the synthesis of antibody-drug conjugates (ADCs), which are antibodies linked to biologically active drugs .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its water solubility . The hydrophilic sulfonated spacer arm of the compound greatly improves its water solubility . This enhanced solubility can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially improving its bioavailability .

Result of Action

The result of the compound’s action is the formation of a stable amide bond with carboxyl groups or activated esters . This leads to the derivatization of these molecules, altering their chemical structure . In the context of PROTACs and ADCs, this can result in the degradation of target proteins or the delivery of biologically active drugs .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to interact with its targets . Additionally, the compound’s water solubility can be affected by the pH and temperature of the environment . These factors can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Users are advised to read the Safety Data Sheets (SDSs) and follow the handling instructions . Appropriate protective eyewear, clothing, and gloves should be worn .

Future Directions

Sulfo DBCO-PEG4-Amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also used in the synthesis of antibody-drug conjugates (ADCs) . Future research may explore its potential in creating diverse bioconjugates .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Sulfo DBCO-PEG4-amine involves the reaction of Sulfo DBCO with PEG4-amine.", "Starting Materials": ["Sulfo DBCO", "PEG4-amine", "DMF", "DIC", "HOBt", "DIPEA"], "Reaction": [ "1. Dissolve Sulfo DBCO (1 eq) and PEG4-amine (1.2 eq) in DMF.", "2. Add DIC (1.2 eq) and HOBt (1.2 eq) to the reaction mixture and stir for 30 minutes.", "3. Add DIPEA (2.5 eq) to the reaction mixture and stir for an additional 2 hours at room temperature.", "4. Purify the crude product by column chromatography using a suitable solvent system.", "5. Characterize the final product by NMR, IR, and MS spectroscopy." ] }

CAS RN

2055198-05-3

Molecular Formula

C32H42N4O10S

Molecular Weight

674.77

IUPAC Name

Sulfo DBCO-PEG4-amine

InChI

InChI=1S/C32H42N4O10S/c33-13-16-44-18-20-46-22-21-45-19-17-43-15-12-30(37)35-23-29(47(40,41)42)32(39)34-14-11-31(38)36-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)36/h1-8,29H,11-24,33H2,(H,34,39)(H,35,37)(H,40,41,42)

InChI Key

STVKRTXHJIWDHK-UHFFFAOYSA-N

SMILES

O=C(CCNC(C(S(=O)(O)=O)CNC(CCOCCOCCOCCOCCN)=O)=O)N1CC2=C(C=CC=C2)C#CC3=C1C=CC=C3

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in H2O

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Sulfo DBCO-PEG4-amine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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